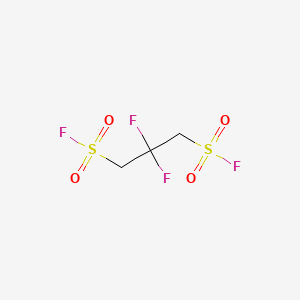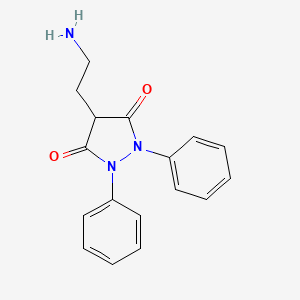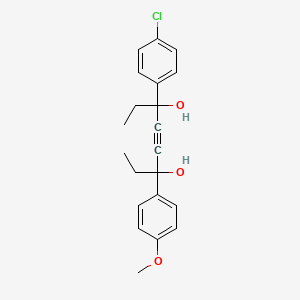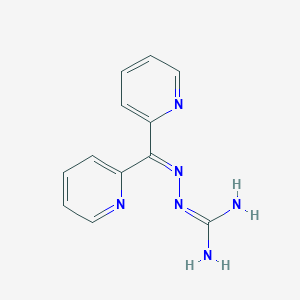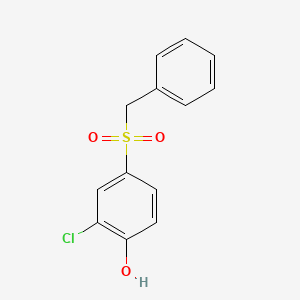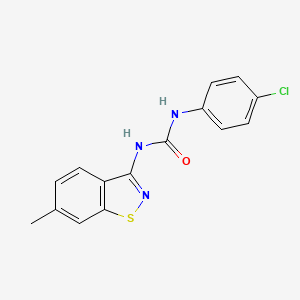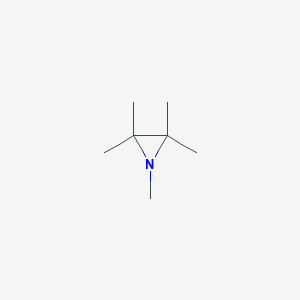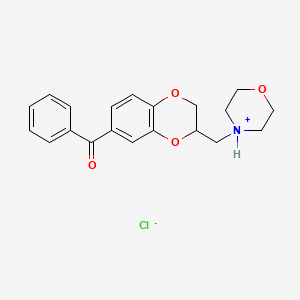
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is a coordination compound that combines the organic ligand 2-(1-methylimidazol-2-yl)pyridine with a nickel(2+) ion and diperchlorate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methylimidazole under basic conditions. The resulting product is then purified through recrystallization or chromatography . The coordination with nickel(2+) ions can be achieved by mixing the ligand with a nickel(2+) salt, such as nickel(II) chloride, in an appropriate solvent like ethanol or acetonitrile. The diperchlorate anions are introduced by adding perchloric acid to the reaction mixture .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The nickel(2+) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to nickel(0) or nickel(I) states.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methylimidazol-2-yl)pyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(0) or nickel(I) species .
Aplicaciones Científicas De Investigación
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimics.
Industry: Used in the development of advanced materials, such as conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism of action of 2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate involves the coordination of the nickel(2+) ion with the 2-(1-methylimidazol-2-yl)pyridine ligand. This coordination alters the electronic properties of the nickel ion, enabling it to participate in various catalytic and redox reactions. The diperchlorate anions help stabilize the complex and can also participate in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar ligand structure but without the methyl group on the imidazole ring.
2-(2-Pyridyl)imidazole: Another related ligand with a different substitution pattern.
Nickel(II) chloride: A simpler nickel(2+) complex without the organic ligand.
Uniqueness
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and allows for specific interactions with biological molecules .
Propiedades
Número CAS |
109850-32-0 |
|---|---|
Fórmula molecular |
C27H27Cl2N9NiO8 |
Peso molecular |
735.2 g/mol |
Nombre IUPAC |
2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C9H9N3.2ClHO4.Ni/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;2*2-1(3,4)5;/h3*2-7H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
DIQYQOYFLZAUOD-UHFFFAOYSA-L |
SMILES canónico |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


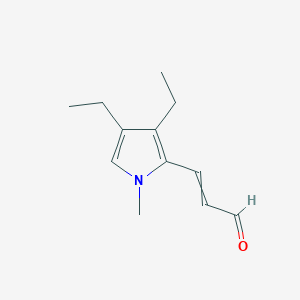

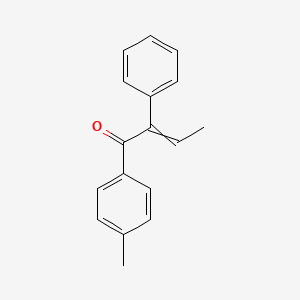
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
